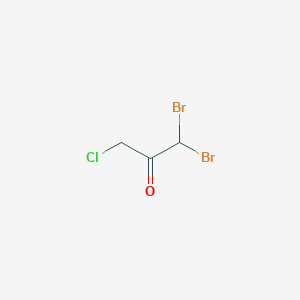

1,1-Dibromo-3-chloroacetone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1578-18-3 |

|---|---|

Molecular Formula |

C3H3Br2ClO |

Molecular Weight |

250.31 g/mol |

IUPAC Name |

1,1-dibromo-3-chloropropan-2-one |

InChI |

InChI=1S/C3H3Br2ClO/c4-3(5)2(7)1-6/h3H,1H2 |

InChI Key |

GNWZITBRPXAMSE-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)C(Br)Br)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,1-Dibromo-3-chloroacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromo-3-chloroacetone, with the CAS number 1578-18-3, is a halogenated ketone that has been identified as a disinfection byproduct (DBP) in drinking water.[1][2] Its formation can occur at elevated bromide levels when chlorine or chloramine (B81541) is used as a secondary disinfectant.[1][2] As a member of the alpha-haloketone class of compounds, it possesses a reactive chemical structure that is of interest in synthetic chemistry and toxicology. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, drawing from available data and general principles of related compounds.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are calculated or estimated and may vary from experimentally determined values.

| Property | Value | Source(s) |

| IUPAC Name | 1,1-dibromo-3-chloropropan-2-one | [1] |

| CAS Number | 1578-18-3 | [1] |

| Molecular Formula | C₃H₃Br₂ClO | [1] |

| Molecular Weight | 250.32 g/mol | [1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |

| Density | 2.2 ± 0.1 g/cm³ | [1] |

| Boiling Point | 236.0 ± 25.0 °C at 760 mmHg | [1] |

| Melting Point | Not available | N/A |

| Flash Point | 96.5 ± 23.2 °C | [1] |

| Solubility | Not specified; likely soluble in organic solvents | N/A |

| LogP | 2.74 | [1] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [1] |

| Refractive Index | 1.553 | [1] |

Synthesis and Purification

Synthesis

A potential, though not experimentally verified, reaction workflow is outlined below:

Caption: Proposed synthesis of this compound.

This process would likely require careful control of stoichiometry and reaction conditions to achieve the desired dibromination at the alpha-position without side reactions.

Purification

Detailed purification protocols for this compound are not available. General purification techniques for liquid halo-ketones include distillation under reduced pressure to prevent decomposition. If the compound is a solid, recrystallization from an appropriate solvent would be a suitable method.

Spectral Data

No experimentally obtained spectral data (NMR, IR, MS) for this compound has been found in the public domain. The following are predicted characteristics based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A single peak, a singlet, would be expected for the two equivalent protons on the chloromethyl group. The chemical shift would likely be in the range of 4.0-4.5 ppm, downfield due to the deshielding effects of the adjacent carbonyl and chlorine atom.

-

¹³C NMR: Three distinct signals would be anticipated:

-

A signal for the carbonyl carbon, likely in the range of 190-200 ppm.

-

A signal for the dibrominated carbon, which would be significantly shifted depending on the halogen substitution.

-

A signal for the chloromethyl carbon, expected in the range of 40-50 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong, characteristic absorption band for the carbonyl group (C=O) stretch, likely in the region of 1720-1740 cm⁻¹. The presence of the C-Br and C-Cl bonds would also give rise to absorptions in the fingerprint region (below 800 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom. Common fragmentation pathways for alpha-haloketones include the loss of halogen atoms and alpha-cleavage.

Reactivity and Stability

Reactivity

As an alpha-haloketone, this compound is expected to be a reactive molecule. The presence of three electron-withdrawing halogen atoms on the carbons alpha to the carbonyl group makes these carbons electrophilic and susceptible to nucleophilic attack.

Key potential reactions include:

-

Nucleophilic Substitution: The bromine and chlorine atoms can be displaced by a variety of nucleophiles.

-

Favorskii Rearrangement: In the presence of a base, alpha-haloketones can undergo rearrangement to form carboxylic acid derivatives.

-

Reactions with Amines, Thiols, etc.: The electrophilic nature of the alpha-carbons makes them reactive towards nitrogen and sulfur nucleophiles, which is relevant to its potential biological activity and toxicity.

The logical relationship of its potential reactivity is depicted in the following diagram:

Caption: Potential reactivity pathways of this compound.

Stability and Storage

Specific stability data for this compound is not available. However, many halogenated ketones are sensitive to light and can decompose over time. It is recommended to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere.

Toxicology and Safety

Detailed toxicological studies specifically on this compound are not available in the public literature. However, halogenated acetones as a class are known to exhibit toxicity. For instance, other chlorinated acetones have been shown to initiate tumors in mouse skin assays. General safety precautions for handling alpha-haloketones should be strictly followed.

General Safety Recommendations:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding any specific biological activities or involvement in signaling pathways for this compound. Its identification as a disinfection byproduct suggests that further research into its potential biological effects is warranted.

Conclusion

This compound is a halogenated ketone of interest due to its presence as a disinfection byproduct and its potential as a reactive chemical intermediate. While a complete, experimentally verified dataset of its chemical and physical properties is not currently available, this guide provides a summary of the existing information and outlines expected properties based on the behavior of analogous compounds. Further experimental investigation is required to fully characterize this molecule, including its synthesis, spectral properties, reactivity, and toxicological profile. This will be crucial for a comprehensive risk assessment and for exploring its potential applications in chemical synthesis.

References

Spectroscopic and Synthetic Profile of 1,1-Dibromo-3-chloroacetone: A Technical Overview

Disclaimer: This document provides a theoretical and predictive overview of the spectroscopic data and a generalized synthetic approach for 1,1-Dibromo-3-chloroacetone. Despite a comprehensive search of publicly available scientific databases, no experimental spectroscopic data (IR, NMR, Mass Spectrometry) or a specific, detailed synthesis protocol for this compound could be located. The information presented herein is based on established principles of organic spectroscopy and general synthetic methodologies for halogenated ketones and should be used as a theoretical reference.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the anticipated analytical characteristics and a potential synthetic route for this compound.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic features of this compound. These predictions are derived from the analysis of its molecular structure and comparison with data from analogous halogenated acetones.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by strong absorptions corresponding to its carbonyl group and carbon-halogen bonds.

| Functional Group | **Expected Absorption Range (cm⁻¹) ** | Vibration Mode |

| Carbonyl (C=O) | 1725 - 1745 | Stretching |

| C-H (methine) | 2950 - 3050 | Stretching |

| C-H (methylene) | 2850 - 2960 | Stretching |

| C-Cl | 600 - 800 | Stretching |

| C-Br | 500 - 600 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit two distinct signals.

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CHBr₂ | 6.0 - 6.5 | Singlet | 1H |

| -CH₂Cl | 4.0 - 4.5 | Singlet | 2H |

1.2.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to show three signals corresponding to the three carbon atoms in different chemical environments.

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 190 - 200 |

| -CHBr₂ | 30 - 40 |

| -CH₂Cl | 45 - 55 |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of halogen atoms and other functional groups. The isotopic pattern of the molecular ion will be complex due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).

| Ion | m/z (relative to most abundant isotopes) | Description |

| [M]⁺ | 248, 250, 252, 254 | Molecular ion cluster |

| [M-Cl]⁺ | 213, 215, 217 | Loss of a chlorine atom |

| [M-Br]⁺ | 169, 171 | Loss of a bromine atom |

| [CH₂Cl]⁺ | 49, 51 | Chloromethyl fragment |

| [CHBr₂]⁺ | 171, 173, 175 | Dibromomethyl fragment |

| [C₃H₃O]⁺ | 55 | Acylium ion fragment |

Generalized Experimental Protocols

A specific, validated protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible approach would involve the selective halogenation of acetone (B3395972) or a suitable precursor. Below is a generalized, representative protocol for the synthesis of a mixed halogenated acetone.

2.1. Synthesis of this compound

A potential synthetic route could involve the bromination of chloroacetone (B47974).

Materials:

-

Chloroacetone

-

Bromine (Br₂)

-

A suitable solvent (e.g., glacial acetic acid, dichloromethane)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve chloroacetone in a suitable solvent.

-

Bromination: Cool the reaction mixture in an ice bath. Slowly add a stoichiometric amount of bromine (2 equivalents) dropwise from the dropping funnel while stirring vigorously. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium bicarbonate until the reddish-brown color disappears.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Washing and Drying: Wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography.

2.2. Spectroscopic Characterization

The purified product would then be characterized by the spectroscopic methods outlined in Section 1 to confirm its identity and purity.

-

IR Spectroscopy: A small sample of the purified liquid would be analyzed as a thin film between salt plates.

-

NMR Spectroscopy: The sample would be dissolved in a deuterated solvent (e.g., CDCl₃) and both ¹H and ¹³C NMR spectra would be acquired.

-

Mass Spectrometry: The sample would be analyzed by a mass spectrometer, likely using a technique such as gas chromatography-mass spectrometry (GC-MS) to confirm the molecular weight and fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

1,1-Dibromo-3-chloroacetone as a Disinfection Byproduct: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Water disinfection, a critical public health measure, can lead to the formation of various disinfection byproducts (DBPs), some of which pose potential health risks. 1,1-Dibromo-3-chloroacetone is a halogenated acetone (B3395972) that has been identified as a DBP, particularly in water sources with elevated bromide levels where ozonation is followed by chlorination or chloramination. This technical guide provides a comprehensive overview of this compound, including its formation, toxicological profile based on available data for related compounds, and detailed experimental protocols for its synthesis, detection, and cytotoxicity assessment. Furthermore, this guide explores a key cellular signaling pathway potentially impacted by this class of compounds, offering insights for future research and risk assessment.

Introduction

The use of chemical disinfectants to treat drinking water is essential for controlling waterborne pathogens. However, these disinfectants can react with natural organic matter (NOM) and anthropogenic contaminants present in the water to form a complex mixture of disinfection byproducts (DBPs). Halogenated acetones are a class of emerging DBPs that have garnered attention due to their potential toxicity. This compound is one such compound, formed under specific water treatment conditions, notably in the presence of high bromide concentrations when ozone is used as a primary disinfectant followed by chlorine or chloramine (B81541) as a secondary disinfectant[1][2][3][4][5]. Understanding the characteristics and potential health implications of this compound is crucial for ensuring the safety of drinking water.

Formation and Occurrence

The formation of this compound is a result of complex chemical reactions between disinfectants, NOM, and bromide ions. While specific quantitative data on the occurrence of this compound in drinking water is limited in the available literature, the formation of various brominated and chlorinated DBPs is well-documented, particularly in waters with high bromide content[6][7]. The presence of the carbonyl group in acetone makes it susceptible to electrophilic substitution by halogenating agents.

Logical Relationship of Formation:

Toxicological Profile

Quantitative Toxicological Data for Related Compounds

| Compound | Parameter | Value | Species | Reference |

| 1,1-Dichloroacetone | Oral LD50 | 250 mg/kg body weight | Mouse | [13] |

| 1,3-Dichloroacetone | Oral LD50 | 25 mg/kg body weight | Mouse | [13] |

| 1,1-Dichloroacetone | NOAEL (Short-term) | 65 mg/kg body weight | Mouse | [13] |

LD50: Lethal Dose, 50%; NOAEL: No-Observed-Adverse-Effect Level.

The available data suggest that halogenated acetones can be moderately to highly toxic upon acute exposure. The position and number of halogen substituents can significantly influence the toxic potency[13].

Potential Mechanism of Toxicity: The Keap1-Nrf2 Signaling Pathway

Reactive carbonyl species (RCS), a class of compounds that includes α,β-unsaturated carbonyls, can induce cellular damage through the modification of proteins and DNA[14]. Halogenated acetones, being reactive electrophiles, may exert their toxicity by interacting with cellular nucleophiles, such as cysteine residues in proteins. One of the key cellular defense mechanisms against oxidative and electrophilic stress is the Keap1-Nrf2 signaling pathway[15][16][17][18][19][20][21][22][23].

Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor protein Keap1, which targets it for ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or reactive oxygen species, specific cysteine residues on Keap1 are modified, leading to a conformational change that prevents the ubiquitination of Nrf2. This allows Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription and subsequent protection of the cell from damage.

Keap1-Nrf2 Signaling Pathway:

Experimental Protocols

Synthesis of this compound (Conceptual)

A specific, validated synthesis protocol for this compound was not found in the reviewed literature. However, based on general principles of ketone halogenation and procedures for related compounds, a potential synthetic route can be conceptualized. The synthesis of unsymmetrical α-haloketones can be challenging[13][24][25]. A possible approach could involve the selective bromination of chloroacetone (B47974) or the chlorination of a dibromoacetone precursor. For instance, a process for preparing 1,3-dibromoacetone (B16897) and its subsequent conversion to other haloacetones has been described in a patent, which could potentially be adapted[19][20][21].

Conceptual Synthesis Workflow:

References

- 1. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 2. Occurrence, genotoxicity, and carcinogenicity of regulated and emerging disinfection by-products in drinking water: a review and roadmap for research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biocat.com [biocat.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS#:1578-18-3 | Chemsrc [chemsrc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genotoxicity Assessment of Drinking Water Disinfection Byproducts by DNA Damage and Repair Pathway Profiling Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genotoxicity Assessment of Drinking Water Disinfection Byproducts by DNA Damage and Repair Pathway Profiling Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Reductive Halogenation Reactions: Selective Synthesis of Unsymmetrical α-Haloketones [organic-chemistry.org]

- 14. Lipid peroxidation: Reactive carbonyl species, protein/DNA adducts, and signaling switches in oxidative stress and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Activation of Nrf2 attenuates carbonyl stress induced by methylglyoxal in human neuroblastoma cells: Increase in GSH levels is a critical event for the detoxification mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Reductive Halogenation Reactions: Selective Synthesis of Unsymmetrical α-Haloketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Formation of 1,1-Dibromo-3-chloroacetone: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dibromo-3-chloroacetone is a halogenated ketone of interest in synthetic chemistry and as a potential intermediate. Its formation, typically via the bromination of chloroacetone, is governed by the principles of α-halogenation of ketones, a fundamental reaction in organic chemistry. The regioselectivity of this reaction, which dictates the position of the bromine atoms, is highly dependent on the reaction conditions, particularly the use of acid or base catalysis. This technical guide provides a comprehensive overview of the mechanism of formation of this compound, a detailed experimental protocol, and a summary of the key quantitative data.

Introduction

Halogenated ketones are a versatile class of compounds utilized as intermediates in the synthesis of a wide range of pharmaceuticals and other fine chemicals. Their reactivity, stemming from the presence of both a carbonyl group and a carbon-halogen bond, allows for a variety of subsequent transformations. This compound is a mixed dihaloketone whose synthesis requires careful control of reaction conditions to achieve the desired regiochemistry. This document elucidates the chemical principles underlying its formation and provides a practical guide for its laboratory synthesis.

Mechanism of Formation

The formation of this compound proceeds via the α-halogenation of chloroacetone. This reaction can be catalyzed by either acid or base, with each pathway influencing the regioselectivity of the bromination.

Acid-Catalyzed Bromination

Under acidic conditions, the halogenation of a ketone proceeds through an enol intermediate.[1][2][3] The rate-determining step is the formation of this enol.[2][4] For an unsymmetrical ketone like chloroacetone, two different enols can potentially form. The regioselectivity of the initial bromination is determined by the relative stability of these enol intermediates. The presence of the electron-withdrawing chlorine atom at the C3 position deactivates the C3 methyl group towards enolization. Consequently, enolization is favored at the C1 position.

The first bromination step yields 1-bromo-3-chloroacetone. A second bromination then occurs, also under acidic conditions. The introduction of the first bromine atom further increases the acidity of the remaining α-proton at the C1 position, facilitating a second enolization and subsequent bromination at the same carbon to yield this compound.

References

- 1. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to 1,1-Dibromo-3-chloroacetone: Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dibromo-3-chloroacetone, a halogenated ketone, is primarily recognized as a disinfection byproduct (DBP) formed during water treatment processes involving chlorination or chloramination, particularly in the presence of bromide ions.[1][2][3][4] Its presence in drinking water raises concerns due to the general classification of many disinfection byproducts as potentially toxic or carcinogenic. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, intended to serve as a foundational resource for researchers, toxicologists, and professionals in drug development and environmental science. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides context based on the well-understood chemistry of related α-haloketones.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, analysis, and understanding its environmental fate and behavior.

| Property | Value | Source |

| Molecular Formula | C₃H₃Br₂ClO | [1][2][4] |

| Molecular Weight | 250.32 g/mol | [1][2][4] |

| Appearance | Likely a liquid at room temperature, characteristic of small halogenated ketones. | Inferred from related compounds |

| Density | 2.2 ± 0.1 g/cm³ | [1] |

| Boiling Point | 236.0 ± 25.0 °C at 760 mmHg | [1] |

| Flash Point | 96.5 ± 23.2 °C | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.74 | [1] |

| Solubility | Expected to be miscible with many organic solvents. Solubility in water is likely limited but present, a common characteristic of small polar halogenated compounds. | Inferred from related compounds |

| CAS Number | 1578-18-3 | [1][4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: A singlet would be expected for the chloromethyl (CH₂Cl) protons. The chemical shift would likely be in the range of 4.0-4.5 ppm, shifted downfield due to the electron-withdrawing effect of the adjacent carbonyl group and the chlorine atom. Another singlet for the dibromomethyl (CHBr₂) proton would be expected further downfield, likely in the range of 6.0-6.5 ppm.

-

¹³C NMR: Three distinct signals would be anticipated: one for the carbonyl carbon (C=O) in the range of 190-200 ppm, one for the chloromethyl carbon (-CH₂Cl) around 45-55 ppm, and one for the dibromomethyl carbon (-CHBr₂) at a lower field, possibly around 30-40 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show a strong, characteristic absorption band for the carbonyl group (C=O) stretching vibration, typically in the region of 1715-1735 cm⁻¹. Carbon-halogen bond stretching frequencies would also be present, with C-Cl stretching around 600-800 cm⁻¹ and C-Br stretching at lower frequencies, typically 500-600 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum would exhibit a characteristic isotopic pattern for a compound containing two bromine atoms and one chlorine atom. The molecular ion peak [M]⁺ would be observed as a cluster of peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). Common fragmentation patterns for α-haloketones would include the loss of halogen atoms and the cleavage of the carbon-carbon bonds adjacent to the carbonyl group.

Chemical Reactivity and Stability

As an α-haloketone, this compound is expected to be a reactive molecule. The presence of electron-withdrawing halogen atoms and a carbonyl group makes the α-carbons susceptible to nucleophilic attack.

Nucleophilic Substitution

The primary mode of reactivity for α-haloketones is nucleophilic substitution. Nucleophiles can attack the electrophilic carbon atoms bearing the halogen atoms. The reactivity is enhanced by the inductive effect of the adjacent carbonyl group.

Caption: General reaction pathway for nucleophilic substitution.

Stability

Halogenated acetones can be unstable and may undergo decomposition, particularly in the presence of light or bases. They can also be susceptible to hydrolysis. Proper storage in a cool, dark, and dry environment is recommended to maintain chemical integrity.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the cited literature, a general approach can be inferred from patents describing the synthesis of similar halogenated acetones.[5][6]

General Synthetic Approach (Hypothetical)

A plausible synthesis could involve the sequential halogenation of acetone (B3395972) or a partially halogenated acetone derivative. For instance, the process might start with the chlorination of acetone to produce chloroacetone, followed by bromination. Controlling the stoichiometry of the halogenating agents and the reaction conditions would be critical to achieving the desired product.

Caption: A possible synthetic route to this compound.

Analytical Methodology

The analysis of this compound in environmental or biological samples would typically involve extraction with an organic solvent followed by chromatographic separation and detection.

Experimental Workflow for Analysis:

-

Sample Collection: Collect water or biological samples in appropriate containers.

-

Extraction: Perform liquid-liquid extraction using a suitable organic solvent such as dichloromethane (B109758) or diethyl ether.

-

Concentration: Concentrate the organic extract to a smaller volume.

-

Analysis: Analyze the extract using Gas Chromatography (GC) coupled with a sensitive detector, such as an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).

-

Quantification: Use a calibrated standard of this compound for accurate quantification.

Caption: Standard workflow for the analysis of halogenated compounds.

Biological Activity and Toxicology

As a disinfection byproduct, the primary health concern associated with this compound is its potential toxicity. While specific toxicological studies on this compound are scarce, research on related haloacetic acids and other disinfection byproducts has indicated potential for genotoxicity and carcinogenicity.[7] Further investigation is required to fully elucidate the toxicological profile and any specific signaling pathways that may be affected by this compound.

Conclusion

This compound is a halogenated ketone of environmental and toxicological interest. This guide has summarized its known physical and chemical properties and provided inferred information based on the chemistry of related compounds. The lack of comprehensive experimental data highlights the need for further research to fully characterize this compound, including detailed spectroscopic analysis, development of standardized synthetic and purification protocols, and in-depth toxicological studies. Such research is essential for a thorough risk assessment and for informing public health guidelines related to drinking water safety.

References

- 1. This compound | CAS#:1578-18-3 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biocat.com [biocat.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. US7456322B2 - Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]

- 6. US20080249324A1 - Process For Preparing 1,3-Dibromoacetone, 1-3-Dichloroacetone and Epichlorohydrin - Google Patents [patents.google.com]

- 7. Genotoxicity and endocrine disruption potential of haloacetic acids in human placental and lung cells [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Thermochemical Properties of 1,1-Dibromo-3-chloroacetone

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific thermochemical data for 1,1-Dibromo-3-chloroacetone. Despite extensive searches for experimental or computational studies on this specific compound, no quantitative data regarding its enthalpy of formation, heat capacity, entropy, or other core thermochemical properties could be located. Similarly, detailed experimental protocols for determining these properties and information on its involvement in specific signaling pathways are not present in the accessible literature.

This compound is identified as a halogenated disinfection byproduct (DBP) that can form at elevated bromide levels when ozone-chlorine or ozone-chloramine are used as secondary disinfectants in water treatment.[1][2][3] However, the focus of the available literature is on its identification as a DBP, rather than a characterization of its fundamental chemical and physical properties.

While data for the specific molecule of interest is unavailable, information on structurally related halogenated acetones does exist. For instance, computational and experimental data are available for various fluorinated acetones, and databases like PubChem and Cheméo list properties for compounds such as 1-chloro-2-propanone, 1,1-Dibromo-3,3,3-trifluoroacetone, and 1,1-Dibromo-1-chloro-2-propanone.[4][5][6][7][8] These resources provide calculated properties like molecular weight and, in some cases, experimental data such as dissociation constants or spectral information for these related molecules.[5][6] However, this information cannot be directly extrapolated to accurately represent the thermochemical properties of this compound.

General Methodologies for Determining Thermochemical Properties

For researchers interested in determining the thermochemical properties of this compound, established experimental protocols for halogenated organic compounds would be applicable. These generally include:

-

Combustion Calorimetry: This is a primary method for determining the enthalpy of formation of organic compounds. For halogenated substances, the experimental setup must be adapted to handle the corrosive nature of the combustion products (e.g., hydrohalic acids). This often involves using a rotating bomb calorimeter and absorbing the acidic products in a suitable solution for subsequent analysis.

-

Reaction Calorimetry: The enthalpy of a specific reaction involving the compound of interest (e.g., hydrolysis, reduction) can be measured directly. This can then be used within a thermochemical cycle to derive the enthalpy of formation.

-

Differential Scanning Calorimetry (DSC) and Heat-Capacity Spectrometry: These techniques are used to measure the heat capacity of a substance as a function of temperature.

-

Vapor Pressure Measurements: Techniques like the Knudsen effusion method or static vapor pressure measurements can be used to determine the enthalpy of vaporization or sublimation.

Computational Chemistry Approaches

In the absence of experimental data, computational methods provide a viable alternative for estimating thermochemical properties. High-level quantum chemical calculations, such as G3 or G4 composite methods, have shown good agreement with experimental data for other halogenated molecules and could be applied to this compound.[4] These calculations can provide estimates for:

-

Standard enthalpy of formation (ΔfH°)

-

Standard molar entropy (S°)

-

Heat capacity (Cp)

Logical Workflow for Thermochemical Characterization

Should a research initiative be undertaken to characterize this compound, a logical workflow could be visualized as follows.

Caption: Logical workflow for the thermochemical characterization of a compound.

For professionals in research, drug development, and chemical safety, the thermochemical properties of compounds like this compound are crucial for process design, safety assessments, and understanding chemical reactivity. Currently, there is a clear gap in the scientific literature regarding these fundamental data for this specific molecule. The generation of such data, through the experimental and computational workflows outlined above, would be a valuable contribution to the field of chemical thermodynamics.

References

- 1. This compound | CAS#:1578-18-3 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biocat.com [biocat.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,1-Dibromo-3,3,3-trifluoroacetone | C3HBr2F3O | CID 550523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Propanone, 1-chloro- (CAS 78-95-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Showing Compound 1,1-Dibromo-1-chloro-2-propanone (FDB019899) - FooDB [foodb.ca]

- 8. 1,1-Dibromo-1-chloro-2-propanone | C3H3Br2ClO | CID 5323807 - PubChem [pubchem.ncbi.nlm.nih.gov]

Toxicological Profile of Mixed Halogenated Acetones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated acetones are a class of chemical compounds that have garnered significant attention due to their presence as disinfection byproducts in drinking water and their use as intermediates in chemical synthesis.[1] This technical guide provides a comprehensive overview of the toxicological profile of mixed halogenated acetones, focusing on their acute and chronic toxicity, genotoxicity, and carcinogenic potential. The document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the assessment of these compounds.

Acute and Subchronic Toxicity

The acute toxicity of halogenated acetones varies depending on the type and degree of halogen substitution. The following tables summarize the available quantitative data for select compounds.

Table 1: Acute Toxicity Data for Halogenated Acetones

| Compound | Species | Route | LD50/LC50 | Reference |

| Chloroacetone | Rat | Oral | 100 mg/kg | [2] |

| Mouse | Oral | 127 mg/kg | [2] | |

| Rabbit | Dermal | 141 mg/kg | [2][3] | |

| Guinea Pig | Dermal | 100 µL/kg | [2] | |

| Rat | Inhalation | 262 ppm/1H | [2][4] | |

| Rat | Inhalation | 1.9 mg/L/1H | [3] | |

| 1,3-Dichloroacetone | Rat | Oral | 20 mg/kg | [5][6] |

| Mouse | Oral | 18.9 mg/kg | [5] | |

| Rabbit | Dermal | 53 mg/kg | [5] | |

| Rat | Inhalation | 29 mg/m³/2H | [5] | |

| Mouse | Inhalation | 27 mg/m³/2H | [5] | |

| 1,1,3-Trichloroacetone | Rabbit | Dermal | 53 mg/kg |

Note: Data for a wider range of mixed halogenated acetones (e.g., brominated, fluorinated, and mixed-halogenated) is limited in the public domain.

Carcinogenicity

Several chlorinated acetones have been evaluated for their carcinogenic potential in mouse skin initiation-promotion studies.

Table 2: Carcinogenic Activity of Chlorinated Acetones in SENCAR Mice (Topical Application)

| Compound | Dose (mg/kg) | Application Schedule | Tumor Incidence (%) |

| Monochloroacetone (MCA) | 50 | 6 doses over 2 weeks | 8 |

| 1,1-Dichloroacetone (1,1-DCA) | 400, 600, 800 | 6 doses over 2 weeks | 0, 5, 0 |

| 1,3-Dichloroacetone (1,3-DCA) | 50, 75, 100 | 6 doses over 2 weeks | 48, 45, 32 |

| 37.5, 75, 150, 300 | Single dose | 47, 47, 63, 20 | |

| 1,1,1-Trichloroacetone (1,1,1-TCA) | 400, 600, 800 | 6 doses over 2 weeks | 10, 5, 0 |

| 1,1,3-Trichloroacetone (1,1,3-TCA) | 50 | 6 doses over 2 weeks | 10 |

Data adapted from Robinson et al., 1989.[1][7]

Experimental Protocols

Mouse Skin Carcinogenicity Assay

A common protocol for assessing the carcinogenic potential of halogenated acetones involves a two-stage initiation-promotion study in SENCAR mice.[1][8][9]

References

- 1. Carcinogenic activity associated with halogenated acetones and acroleins in the mouse skin assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. Carcinogenic activity associated with halogenated acetones and acroleins in the mouse skin assay. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 8. Studies of Cancer in Experimental Animals - Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Chemically induced skin carcinogenesis: Updates in experimental models (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 1,1-Dibromo-3-chloroacetone: An In-depth Technical Guide on its Environmental Presence

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromo-3-chloroacetone is a halogenated ketone that has been identified as a disinfection byproduct (DBP) in drinking water. Its formation is primarily associated with water treatment processes that utilize ozonation followed by chlorination or chloramination, particularly in source waters with elevated bromide levels.[1][2] This technical guide provides a comprehensive overview of the environmental occurrence of this compound, synthesizing available data on its formation, analytical methodologies for its detection, and toxicological significance. While specific quantitative data on its environmental concentrations are not widely available in publicly accessible literature, this guide collates information on related halogenated ketones to provide context and direction for further research.

Formation of this compound

The formation of this compound is a consequence of complex chemical reactions between disinfectants and natural organic matter (NOM) present in water. The key precursors and reaction steps are outlined below:

-

Presence of Bromide: The presence of bromide ions (Br⁻) in the source water is a critical factor.

-

Oxidation by Ozone: Ozone (O₃) is a strong oxidant used in water treatment to inactivate pathogens and oxidize organic and inorganic compounds. Ozone can oxidize bromide to hypobromous acid (HOBr).

-

Reaction with Natural Organic Matter: Both hypochlorous acid (HOCl), from the addition of chlorine, and hypobromous acid can react with natural organic matter. Acetone (B3395972) and its precursors within the NOM are thought to be key reactants.

-

Halogenation: The acetone or related precursors undergo halogenation reactions, where hydrogen atoms are substituted by chlorine and bromine atoms, leading to the formation of various halogenated ketones, including this compound.

The following diagram illustrates the generalized formation pathway of halogenated acetones during water disinfection.

Caption: Generalized formation pathway of this compound.

Environmental Occurrence

Quantitative data on the environmental occurrence of this compound is sparse in readily available scientific literature. Seminal studies on "new generation" disinfection byproducts by Krasner et al. (2006) and Richardson et al. (2007) identified numerous previously uncharacterized DBPs, including a range of haloketones.[3] These studies highlight that the formation and concentration of specific DBPs are highly dependent on source water quality (especially bromide and NOM concentrations) and the specific treatment processes employed.

For context, data for a related compound, 1,1-dichloroacetone (B129577), has been reported in drinking water. For instance, quarterly mean concentrations of 1,1-dichloroacetone in grab samples from 35 drinking-water treatment plants in the USA ranged from 0.46 to 0.55 µ g/litre .[4] It is plausible that this compound could be found in similar concentration ranges, particularly in water systems with high bromide levels.

Table 1: Environmental Occurrence Data for a Related Halogenated Acetone

| Compound | Matrix | Location | Concentration Range (µg/L) | Reference |

| 1,1-Dichloroacetone | Drinking Water | 35 U.S. Treatment Plants | 0.46 - 0.55 (mean) | WHO (citing a 1985 study)[4] |

Note: This table is provided for context, as specific data for this compound was not found in the reviewed literature.

Experimental Protocols

Detailed, standardized analytical methods specifically for this compound are not widely documented. However, the analytical approaches for other haloketones and volatile organic compounds are applicable. The general workflow for the analysis of such compounds in water samples is presented below.

General Analytical Workflow

Caption: General analytical workflow for halogenated ketones.

Key Methodological Details:

-

Sample Collection and Preservation: Water samples should be collected in amber glass vials to prevent photodegradation. A quenching agent, such as ammonium (B1175870) chloride or sodium sulfite, should be added to stop any ongoing halogenation reactions. Acidification to a pH of 4-5 is also recommended to improve the stability of the analytes.

-

Extraction: Liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., methyl tert-butyl ether or diethyl ether) is a common technique. Solid-phase extraction (SPE) with appropriate cartridges can also be used for sample cleanup and concentration.

-

Analysis: Gas chromatography (GC) is the preferred method for separating volatile and semi-volatile compounds like halogenated acetones. An electron capture detector (ECD) is highly sensitive to halogenated compounds. For definitive identification and quantification, mass spectrometry (MS) is employed.

-

Quality Control: The use of internal standards, surrogate standards, and matrix spikes is crucial for ensuring the accuracy and precision of the analytical results.

Toxicological Significance

The toxicological profile of this compound has not been extensively studied. However, toxicological data for other chlorinated and brominated acetones provide some indication of potential health effects. In general, brominated DBPs are often found to be more genotoxic and cytotoxic than their chlorinated counterparts.

Studies on dichloroacetones have shown evidence of hepatotoxicity in mice.[4] For instance, 1,1-dichloroacetone has been shown to cause periportal necrosis in the liver at high doses.[4] Furthermore, some chlorinated acetones have demonstrated mutagenic activity in in vitro assays.[4] Given the structural similarities, it is prudent to consider that this compound may exhibit similar toxicological properties. Further research is needed to fully characterize its potential health risks.

Conclusion

This compound is an emerging disinfection byproduct of concern due to its potential formation in drinking water treatment, especially with the increasing use of ozonation in the presence of bromide. While specific data on its environmental concentrations and toxicological effects are limited, the existing knowledge on related halogenated ketones suggests that it warrants further investigation. The development of standardized analytical methods is essential for accurately assessing its occurrence and human exposure. Future research should focus on quantifying this compound in various water sources, elucidating its toxicological profile, and understanding the specific water treatment conditions that favor its formation to develop effective mitigation strategies.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Regioselectivity in the Bromination of Chloroacetone (B47974)

Abstract: The α-halogenation of ketones is a cornerstone transformation in organic synthesis, providing critical intermediates for the construction of more complex molecular architectures. Chloroacetone, an unsymmetrical ketone, presents a compelling case study in regioselectivity upon bromination. The outcome of this reaction is critically dependent on the reaction conditions, specifically whether it is conducted under acidic or basic catalysis. This guide delineates the underlying mechanistic principles governing this regioselectivity, provides detailed experimental frameworks, and presents the expected outcomes in a structured format.

Introduction to α-Halogenation of Ketones

The introduction of a halogen atom at the α-position to a carbonyl group significantly alters the reactivity of a molecule, rendering the α-carbon susceptible to nucleophilic substitution or forming a precursor for elimination reactions to yield α,β-unsaturated systems[1]. The bromination of an unsymmetrical ketone like chloroacetone can theoretically yield two distinct monobrominated products: 1-bromo-1-chloroacetone and 3-bromo-1-chloroacetone. The selective synthesis of one isomer over the other is paramount for its application in targeted drug development and fine chemical synthesis. This selectivity is dictated by the choice of catalyst, which directs the reaction through either an enol or an enolate intermediate.

Reaction Mechanisms and Regioselectivity

The regiochemical outcome of the bromination of chloroacetone is a direct consequence of the intermediate formed under specific catalytic conditions.

Acid-Catalyzed Bromination

Under acidic conditions, the halogenation of a ketone proceeds through an enol intermediate[2][3]. The rate-determining step is the formation of this enol, and the reaction rate is independent of the halogen concentration[3][4][5].

The mechanism involves three primary steps:

-

Protonation: The carbonyl oxygen is protonated by the acid catalyst, which increases the acidity of the α-hydrogens.

-

Enolization: A weak base (like the solvent or another molecule of the ketone) removes an α-proton. For chloroacetone, two different enols can be formed.

-

Enol A (at C1): Deprotonation at the carbon bearing the chlorine atom. The electron-withdrawing inductive effect of the chlorine atom destabilizes the adjacent C=C double bond of the enol.

-

Enol B (at C3): Deprotonation at the methyl carbon. This enol is more substituted and electronically more stable.

-

-

Nucleophilic Attack: The more stable and therefore more abundant enol (Enol B) acts as a nucleophile, attacking a molecule of bromine.

-

Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group and yield the α-bromo ketone.

Regioselectivity: The reaction proceeds under thermodynamic control, favoring the formation of the more stable enol intermediate[2]. Consequently, acid-catalyzed bromination of chloroacetone is highly regioselective for the C3 position , yielding 3-bromo-1-chloroacetone as the major product.

Base-Catalyzed Bromination

In the presence of a base, ketone halogenation proceeds through an enolate intermediate[2]. The rate-determining step is the removal of an α-proton by the base.

The mechanism is as follows:

-

Enolate Formation: A base removes an α-proton to form an enolate anion. The acidity of the α-protons is the deciding factor.

-

Proton at C1: The electron-withdrawing chlorine atom significantly increases the acidity of the proton on the C1 carbon.

-

Proton at C3: The protons on the methyl group are less acidic.

-

-

Nucleophilic Attack: The enolate anion, which forms faster at the more acidic C1 position, attacks a molecule of bromine.

Regioselectivity: This reaction is under kinetic control[2]. The base will preferentially abstract the most acidic proton, which is at the C1 position . Therefore, base-catalyzed bromination favors the formation of 1-bromo-1-chloroacetone . A significant challenge with base-catalyzed halogenation is the tendency for polyhalogenation. The introduction of the first bromine atom increases the acidity of the remaining α-proton on the same carbon, making it susceptible to further bromination[6][7].

Data Summary: Predicted Regioselectivity

| Parameter | Acid-Catalyzed Conditions | Base-Catalyzed Conditions |

| Catalyst | Acid (e.g., HBr, Acetic Acid) | Base (e.g., NaOH, NaOAc) |

| Intermediate | Enol | Enolate Anion |

| Controlling Factor | Thermodynamic (Enol Stability)[2] | Kinetic (α-Proton Acidity)[2] |

| Favored Position | C3 (Methyl Group) | C1 (Chloromethyl Group) |

| Expected Major Product | 3-Bromo-1-chloroacetone | 1-Bromo-1-chloroacetone |

| Key Consideration | Reaction is autocatalytic as HBr is produced. | Risk of polyhalogenation and haloform reaction[6]. |

Experimental Protocols

The following are generalized protocols adapted from standard procedures for the bromination of acetone[8][9][10]. Caution: Chloroacetone and bromoacetone (B165879) are lachrymators and toxic. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol for Acid-Catalyzed Synthesis of 3-Bromo-1-chloroacetone

This protocol is designed to favor the thermodynamically controlled product.

-

Materials:

-

Chloroacetone

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Bisulfite Solution (NaHSO₃)

-

Dichloromethane (B109758) (or other suitable extraction solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve chloroacetone (1.0 eq.) in glacial acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly add bromine (1.0-1.1 eq.) dropwise via the dropping funnel while stirring vigorously. Maintain the temperature below 10-15 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir until the red-brown color of bromine has disappeared (approx. 1-2 hours).

-

Carefully pour the reaction mixture into cold water.

-

If any bromine color remains, add sodium bisulfite solution dropwise until the solution is colorless.

-

Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation.

-

Conclusion

The bromination of chloroacetone is a classic example of regioselectivity governed by reaction mechanism. For professionals in drug development and chemical synthesis, understanding and controlling this selectivity is crucial. Acidic conditions, proceeding through the more stable enol intermediate, reliably yield 3-bromo-1-chloroacetone. Conversely, basic conditions, driven by the acidity of the α-protons, favor the formation of 1-bromo-1-chloroacetone, though with a significant risk of polyhalogenation. The choice of an appropriate synthetic strategy is therefore dictated by the desired isomeric product.

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. web.williams.edu [web.williams.edu]

- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Bromoacetone - Wikipedia [en.wikipedia.org]

- 7. chemtube3d.com [chemtube3d.com]

- 8. Preparation of Cloroacetone and Bromoacetone [erowid.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. prepchem.com [prepchem.com]

Stability and Decomposition of 1,1-Dibromo-3-chloroacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential decomposition pathways of 1,1-Dibromo-3-chloroacetone. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon established principles of α-haloketone chemistry and data from analogous compounds to provide a robust framework for its handling, storage, and further investigation.

Introduction to the Reactivity of α-Haloketones

α-Haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent (the α-position) to a carbonyl group. This unique structural arrangement confers enhanced reactivity upon the molecule, making them valuable intermediates in organic synthesis. The electron-withdrawing nature of the carbonyl group polarizes the carbon-halogen (C-X) bond, rendering the α-carbon highly susceptible to nucleophilic attack.[1][2] Consequently, α-haloketones readily participate in nucleophilic substitution reactions, often via an SN2 mechanism.[1][3]

The stability of α-haloketones is inversely related to their reactivity. Factors that increase reactivity, such as the nature of the halogen (leaving group ability follows the trend I > Br > Cl > F), tend to decrease stability.[1] this compound, possessing two bromine atoms and one chlorine atom on the α-carbons, is expected to be a highly reactive and potentially unstable compound.

Predicted Stability and Decomposition Pathways

While specific studies on this compound are scarce, its decomposition can be predicted to occur through several pathways, including thermal, photochemical, and hydrolytic degradation.

Thermal Decomposition

Halogenated organic compounds, upon heating, can undergo decomposition, leading to the formation of hydrogen halides and other smaller molecules. For α-haloketones, thermal stress can lead to elimination reactions, rearrangements, or fragmentation. The presence of multiple halogen atoms in this compound likely lowers its thermal stability.

General Thermal Decomposition Reaction of α-Haloketones:

Caption: General pathway for thermal decomposition of α-haloketones.

Photochemical Decomposition

α-Haloketones are known to be photochemically active.[4] The carbon-halogen bond can undergo homolytic cleavage upon absorption of UV radiation, leading to the formation of radical intermediates. These highly reactive radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction, dimerization, and reaction with oxygen. The photolysis of chloroacetone, for instance, has been a subject of study.[5] Given the presence of C-Br and C-Cl bonds, this compound is expected to be susceptible to photodegradation.

Proposed Photochemical Decomposition Pathway:

References

- 1. An Integrated Experimental and Modeling Approach for Assessing High-Temperature Decomposition Kinetics of Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. preclaboratories.com [preclaboratories.com]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Quantum Chemical Blueprint for 1,1-Dibromo-3-chloroacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for conducting quantum chemical calculations on 1,1-Dibromo-3-chloroacetone. This molecule, identified as a disinfection byproduct, warrants detailed investigation of its electronic structure, reactivity, and spectroscopic properties to understand its potential biological and environmental impact.[1][2] This document outlines the methodologies for such an investigation, presents a hypothetical data structure for the expected results, and visualizes the computational workflow.

Core Computational Protocols

The following section details the proposed computational methodology for a thorough quantum chemical analysis of this compound. These protocols are based on methods widely used for halogenated molecules to ensure accurate and reliable results.[6][7][8]

1. Geometry Optimization and Vibrational Frequency Analysis:

-

Methodology: The initial molecular structure of this compound would be constructed using a standard molecular modeling program. The geometry would then be optimized using Density Functional Theory (DFT) with a functional, such as B3LYP, which has shown good performance for halogenated compounds.[5]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), would be employed to provide a good balance between computational cost and accuracy for a molecule containing heavy atoms like bromine and chlorine. For higher accuracy, especially concerning non-covalent interactions, effective core potentials (ECPs) like the LanL2DZ for the halogen atoms could be considered.

-

Solvation Model: To simulate a more realistic biological environment, geometry optimization could also be performed in the presence of a solvent (e.g., water or a non-polar solvent) using an implicit solvation model like the Polarizable Continuum Model (PCM).

-

Frequency Calculations: Following a successful geometry optimization, vibrational frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the predicted infrared (IR) and Raman spectra.

2. Electronic Properties and Reactivity Descriptors:

-

Methodology: Using the optimized geometry, a single-point energy calculation would be performed to determine the electronic properties.

-

Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP surface would be mapped to visualize the electron density distribution and identify electrophilic and nucleophilic sites. This is particularly important for understanding potential interactions with biological macromolecules.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis would be conducted to investigate charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

-

3. Spectroscopic Property Prediction:

-

Methodology:

-

NMR Spectroscopy: The nuclear magnetic shielding tensors would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method to predict the 1H and 13C NMR chemical shifts.

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations would be employed to predict the electronic absorption spectrum, providing insights into the molecule's photophysical properties.

-

Hypothetical Data Presentation

The following tables represent a structured summary of the type of quantitative data that would be generated from the proposed quantum chemical calculations for this compound.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | Value | ||

| C2-C3 | Value | ||

| C2=O4 | Value | ||

| C1-Br5 | Value | ||

| C1-Br6 | Value | ||

| C3-Cl7 | Value | ||

| C1-C2-C3 | Value | ||

| O4=C2-C1 | Value | ||

| Br5-C1-Br6 | Value | ||

| Cl7-C3-C2 | Value | ||

| O4=C2-C1-Br5 | |||

| C3-C2-C1-Br6 |

Table 2: Calculated Vibrational Frequencies

| Mode | Frequency (cm-1) | IR Intensity (km/mol) | Raman Activity (Å4/amu) | Assignment |

| ν1 | Value | Value | Value | C=O stretch |

| ν2 | Value | Value | Value | C-H stretch |

| ν3 | Value | Value | Value | C-Br stretch |

| ν4 | Value | Value | Value | C-Cl stretch |

| ν5 | Value | Value | Value | CH2 wagging |

Table 3: Electronic and Reactivity Descriptors

| Property | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

| Ionization Potential (eV) | Value |

| Electron Affinity (eV) | Value |

Visualization of Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculations described in this guide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:1578-18-3 | Chemsrc [chemsrc.com]

- 3. Characterisation of gas phase halide-acetone complexes with photoelectron spectroscopy and ab initio calculations | Watson Laser Lab [watsonlaserlab.com]

- 4. stacks.stanford.edu [stacks.stanford.edu]

- 5. Quantum chemical studies on structure of 1-3-dibromo-5-chlorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A dataset of chemical reaction pathways incorporating halogen chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1,1-Dibromo-3-chloroacetone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 1,1-dibromo-3-chloroacetone as a key starting material. The methodologies are based on established principles of heterocyclic chemistry, offering a guide for the exploration of novel molecular scaffolds.

Introduction

This compound is a trihalogenated ketone with multiple reactive sites, making it a potentially versatile building block in organic synthesis. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective transformations, enabling the construction of complex heterocyclic systems. The presence of a carbonyl group and alpha-halogens makes it an ideal substrate for cyclocondensation reactions with various nucleophiles. This document outlines proposed synthetic routes to thiazoles, oxazoles, and pyrimidines.

General Reactivity and Mechanistic Considerations

The synthetic utility of this compound is predicated on the sequential displacement of its halogen atoms. Generally, the carbon-bromine bond is more labile and susceptible to nucleophilic attack than the carbon-chlorine bond.[1][2][3][4] This difference in reactivity is expected to govern the regioselectivity of the initial steps in the cyclization reactions.

The proposed syntheses leverage well-established named reactions in heterocyclic chemistry:

-

Hantzsch Thiazole (B1198619) Synthesis: Involves the reaction of an α-halocarbonyl compound with a thioamide derivative.

-

Robinson-Gabriel Oxazole (B20620) Synthesis (variation): A modification involving the reaction of an α-haloketone with an amide.

-

Pinner Pyrimidine (B1678525) Synthesis (variation): A cyclocondensation reaction between a 1,3-dicarbonyl compound equivalent and an amidine.

Synthesis of 2-Amino-4-(bromomethyl)-5-chlorothiazole

The Hantzsch thiazole synthesis offers a direct route to substituted thiazoles. The reaction of this compound with thiourea (B124793) is anticipated to proceed via initial attack of the sulfur nucleophile on one of the bromine-bearing carbons, followed by intramolecular cyclization and dehydration.

Predicted Reaction Scheme:

Table 1: Proposed Reaction Conditions and Predicted Yields for Thiazole Synthesis

| Parameter | Value |

| Reactants | This compound, Thiourea |

| Solvent | Ethanol (B145695) |

| Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4-6 hours |

| Base (optional) | Sodium acetate (B1210297) |

| Predicted Yield | 60-75% |

Experimental Protocol:

-

To a solution of thiourea (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add this compound (1.0 mmol).

-

Optionally, add sodium acetate (1.2 mmol) to neutralize the HBr formed during the reaction.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL) and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Proposed Mechanism for Thiazole Synthesis

Caption: Proposed mechanism for Hantzsch thiazole synthesis.

Synthesis of 2-Aryl-4-(bromomethyl)-5-chlorooxazoles

A variation of the Robinson-Gabriel synthesis can be envisioned for the preparation of oxazoles. Reacting this compound with a primary amide is expected to yield the corresponding oxazole derivative.

Predicted Reaction Scheme:

Table 2: Proposed Reaction Conditions and Predicted Yields for Oxazole Synthesis

| Parameter | Value |

| Reactants | This compound, Primary Amide (e.g., Benzamide) |

| Solvent | Acetonitrile (B52724) or DMF |

| Dehydrating Agent | Phosphorus oxychloride (POCl₃) or Sulfuric acid |

| Temperature | 80-100 °C |

| Reaction Time | 8-12 hours |

| Predicted Yield | 50-65% |

Experimental Protocol:

-

In a flame-dried round-bottom flask, dissolve the primary amide (1.0 mmol) in anhydrous acetonitrile (20 mL).

-

Add this compound (1.1 mmol) to the solution.

-

Carefully add phosphorus oxychloride (1.5 mmol) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it cautiously into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel.

Proposed Experimental Workflow for Heterocycle Synthesis

Caption: General experimental workflow for synthesis.

Synthesis of 2-Amino-4-chloro-5-(dibromomethyl)pyrimidine

The Pinner synthesis and its variations provide a versatile method for preparing pyrimidines. The reaction of an amidine with a 1,3-dicarbonyl compound or its equivalent leads to the pyrimidine ring. In this proposed synthesis, this compound acts as a dicarbonyl equivalent after initial reaction and rearrangement.

Predicted Reaction Scheme:

Table 3: Proposed Reaction Conditions and Predicted Yields for Pyrimidine Synthesis

| Parameter | Value |

| Reactants | This compound, Guanidine (B92328) carbonate |

| Solvent | Ethanol or n-Butanol |

| Base | Sodium ethoxide or Sodium metal |

| Temperature | Reflux |

| Reaction Time | 12-24 hours |

| Predicted Yield | 40-55% |

Experimental Protocol:

-

In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (2.0 mmol) in absolute ethanol (30 mL).

-

To the resulting sodium ethoxide solution, add guanidine carbonate (1.0 mmol) and stir until dissolved.

-

Add a solution of this compound (1.0 mmol) in ethanol (10 mL) dropwise over 30 minutes.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid.

-

Remove the solvent under reduced pressure.

-

Treat the residue with water and extract with chloroform (B151607) or ethyl acetate.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Logical Relationship of Reagent Reactivity

Caption: Predicted order of reactivity for this compound.

Safety Precautions

This compound is expected to be a lachrymator and a toxic substance. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Handle all reagents and solvents with care, following standard laboratory safety procedures.

Conclusion

The protocols outlined in these application notes provide a theoretical framework for the synthesis of thiazole, oxazole, and pyrimidine heterocycles from this compound. These proposed routes are based on well-established reaction mechanisms and offer a starting point for further experimental investigation. The differential reactivity of the halogen atoms in the starting material presents an opportunity for the regioselective synthesis of novel heterocyclic compounds of potential interest in medicinal chemistry and drug development. Experimental validation and optimization of these protocols are encouraged.

References

Application Notes and Protocols: 1,1-Dibromo-3-chloroacetone as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 1,1-dibromo-3-chloroacetone as a key building block for the synthesis of various heterocyclic compounds. Due to its unique trifunctional nature, possessing a ketone and two different halogenated carbons, this reagent offers a versatile platform for constructing complex molecular architectures relevant to medicinal chemistry and drug development.

The protocols provided herein are based on established synthetic methodologies for analogous α-haloketones and serve as a starting point for reaction optimization.

Application Note 1: Synthesis of 2-Amino-4-(bromomethyl)thiazoles

The Hantzsch thiazole (B1198619) synthesis is a classic method for the preparation of thiazole derivatives.[1] The reaction of an α-haloketone with a thiourea (B124793) or thioamide provides a straightforward route to this important heterocyclic scaffold, which is a common motif in many pharmaceutical agents. This compound is an excellent candidate for this reaction, leading to the formation of highly functionalized thiazoles. The differential reactivity of the halogen atoms can potentially be exploited for further selective transformations.

Proposed Reaction Scheme:

References

Application Notes and Protocols: Reactions of 1,1-Dibromo-3-chloroacetone with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromo-3-chloroacetone is a trihalogenated ketone with multiple reactive sites, making it a potentially versatile building block in organic synthesis. Its structure, featuring a gem-dibromomethyl group and a chloromethyl group flanking a central carbonyl, allows for a diverse range of reactions with nucleophiles. These reactions can lead to the formation of highly functionalized acyclic compounds and various heterocyclic systems, which are of significant interest in medicinal chemistry and drug development.

This document provides an overview of the predicted reactivity of this compound with common nucleophiles, based on established principles of α-haloketone and gem-dihaloketone chemistry. While specific experimental data for this compound is limited in the literature, its reactivity can be inferred from analogous systems. The provided protocols are intended as starting points for reaction discovery and optimization.

Predicted Reaction Pathways

The primary modes of reaction for this compound with nucleophiles are anticipated to be nucleophilic substitution at the C-3 position and reactions involving the gem-dibromo group at the C-1 position. The interplay between these sites can lead to a variety of products, depending on the nature of the nucleophile and the reaction conditions.

A general overview of these potential pathways is presented below:

1,1-Dibromo-3-chloroacetone in [specific reaction, e.g., Hantzsch] synthesis

Application of 1,1-Dibromo-3-chloroacetone in Hantzsch Thiazole (B1198619) Synthesis

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a fundamental and widely utilized method for the preparation of thiazole derivatives.[1] The classical reaction involves the condensation of an α-haloketone with a thioamide.[1][2][3][4][5] Thiazoles are a significant class of heterocyclic compounds that are integral to numerous pharmaceuticals and biologically active molecules.[6][7] The versatility of the Hantzsch synthesis allows for the introduction of various substituents onto the thiazole ring, making it a valuable tool in medicinal chemistry and drug development.